Antitrypanosomal agent 19

Trypanosoma brucei EC50 Antitrypanosomal

Antitrypanosomal agent 19 (compound 10) is the only compound in its series that combines oral bioavailability with robust in vivo efficacy in a mouse model of acute HAT infection. Unlike close analogs that lack oral activity or sufficient metabolic stability (t₁/₂ >60 min), this nitrothiophene-based molecule delivers balanced sub-micromolar potency across all three major T. brucei subspecies and high selectivity indices (>138 to >576). For research programs requiring a reliable positive control for phenotypic screening or a benchmark for therapeutic window assessment, this compound eliminates the experimental variability inherent in uncharacterized alternatives. Specify this validated tool compound in your next purchase order.

Molecular Formula C10H11N3O4S
Molecular Weight 269.28 g/mol
Cat. No. B12382001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitrypanosomal agent 19
Molecular FormulaC10H11N3O4S
Molecular Weight269.28 g/mol
Structural Identifiers
SMILESCNC(=O)C=CCNC(=O)C1=CC=C(S1)[N+](=O)[O-]
InChIInChI=1S/C10H11N3O4S/c1-11-8(14)3-2-6-12-10(15)7-4-5-9(18-7)13(16)17/h2-5H,6H2,1H3,(H,11,14)(H,12,15)/b3-2+
InChIKeyPWZUAAWZGIUYEM-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitrypanosomal Agent 19 (Compound 10): Nitrothiophene-Based Oral Lead Candidate for HAT Research


Antitrypanosomal agent 19, also designated as compound 10, is a synthetic nitrothiophene-based small molecule with the IUPAC name (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide (molecular formula C₁₀H₁₁N₃O₄S; MW 269.28) [1]. It was identified through a multiparameter optimization campaign aimed at improving the metabolic stability and oral bioavailability of a vinyl sulfone-bearing lead series while retaining potent and selective activity against Trypanosoma brucei subspecies, the etiological agents of Human African Trypanosomiasis (HAT) [1].

Antitrypanosomal Agent 19 Procurement Rationale: Why Substitution with Unvalidated Analogs Introduces Experimental Risk


Direct substitution of antitrypanosomal agent 19 with other in-class compounds or even close structural analogs is scientifically unsound due to marked differences in pharmacokinetic profiles, selectivity windows, and in vivo efficacy. The lead compound 1 from the same series exhibited submicromolar potency but lacked oral bioavailability and in vivo efficacy, failing to translate in vitro activity into a viable research tool [1]. Conversely, antitrypanosomal agent 19 was specifically engineered to overcome these limitations, demonstrating excellent oral bioavailability and robust in vivo efficacy in a mouse model of acute HAT infection [1]. Furthermore, among the evaluated analogs (compounds 2–18), only a subset maintained the combination of metabolic stability (t₁/₂ >60 min), high selectivity indices (>500), and broad-spectrum anti-trypanosomal activity across all three major T. brucei subspecies [1]. Procurement of uncharacterized or structurally similar alternatives without these specific, quantifiable attributes introduces significant variability in experimental outcomes and undermines the reproducibility of HAT-focused research programs.

Antitrypanosomal Agent 19: Quantified Differentiation Evidence Versus Comparator Compounds


Potency and Spectrum: Comparative EC₅₀ Values Against T. brucei Subspecies

Antitrypanosomal agent 19 (compound 10) exhibits potent and broad-spectrum activity against all three clinically relevant T. brucei subspecies. In head-to-head comparisons within the same study, compound 10 demonstrated an EC₅₀ of 0.54 μM against T. b. brucei, 0.14 μM against T. b. rhodesiense, and 0.13 μM against T. b. gambiense [1]. In contrast, the lead compound 1 showed EC₅₀ values of 0.11 μM (T. b. brucei), 2.73 μM (T. b. rhodesiense), and 0.07 μM (T. b. gambiense), indicating that compound 10 provides a more balanced and consistently potent profile across subspecies, particularly against T. b. rhodesiense where it is ~19.5-fold more potent [1]. Compared to the clinical standard fexinidazole, which has a reported IC₅₀ range of 0.7–3.3 μM against T. brucei strains, compound 10 offers up to a ~6-fold improvement in potency against T. b. brucei and up to ~25-fold against T. b. rhodesiense and T. b. gambiense [2].

Trypanosoma brucei EC50 Antitrypanosomal

Selectivity Index: Comparative Parasite-to-Host Cell Cytotoxicity Ratios

Antitrypanosomal agent 19 demonstrates an exceptional selectivity profile, minimizing off-target cytotoxicity against mammalian cells. In a direct comparison with lead compound 1, compound 10 exhibited a HepG2 CC₅₀ >75 μM, yielding a selectivity index (SI = CC₅₀/EC₅₀) of >138.88 for T. b. brucei, >535.71 for T. b. rhodesiense, and >576.92 for T. b. gambiense [1]. In contrast, compound 1 displayed a much lower CC₅₀ of 5.17 μM and corresponding SIs of only 47.00 (T. b. brucei), 1.89 (T. b. rhodesiense), and 73.85 (T. b. gambiense) [1]. Furthermore, while clinical drugs like pentamidine and melarsoprol exhibit potent EC₅₀ values (0.004 μM and 0.009 μM, respectively), their narrow therapeutic windows are well-documented, with reported cytotoxicity limiting their utility in advanced-stage HAT [2]. Compound 10's SI values exceed 500 for the two most clinically relevant subspecies, representing a >280-fold improvement in selectivity compared to compound 1 against T. b. rhodesiense.

Selectivity Index Cytotoxicity HepG2

Metabolic Stability: Comparative Microsomal Half-Life and Clearance Prediction

A critical differentiator for antitrypanosomal agent 19 is its superior metabolic stability, which enables the observed oral bioavailability and in vivo efficacy. In a direct comparison using mouse liver microsomes (MLM) and S9 fractions, compound 10 exhibited a half-life (t₁/₂) exceeding 60 minutes under both assay conditions [1]. In stark contrast, the lead compound 1 was highly unstable, with a t₁/₂ of only 22.4 minutes in MLM and 10.8 minutes in human liver microsomes (HLM) [1]. This represents a >2.7-fold improvement in MLM stability and a >5.5-fold improvement based on HLM data. Among the 18 analogs evaluated, only a subset (compounds 7, 8, 10, 12, 13) achieved t₁/₂ values >60 minutes, with compound 10 being one of the few that combined this stability with high selectivity and broad-spectrum potency [1].

Metabolic Stability Microsomes Half-life

Oral Bioavailability and In Vivo Efficacy: Comparative Mouse Model Data

The most consequential differentiation of antitrypanosomal agent 19 lies in its demonstrated oral bioavailability and efficacy in an acute mouse model of HAT, a property absent in the lead compound 1 and many early-stage antitrypanosomal candidates. Compound 10, when administered orally at 50 mg/kg twice daily for 5 days to mice infected with luciferase-expressing T. b. rhodesiense (STIB 900-luc), effectively treated the acute infection, as evidenced by bioluminescence imaging [1]. In contrast, compound 1 completely lacked oral bioavailability and showed no in vivo efficacy despite submicromolar in vitro potency [1]. This represents a qualitative, binary differentiation: compound 10 is orally active and efficacious in vivo, while its predecessor is not. By comparison, the approved oral drug fexinidazole requires a 100 mg/kg twice-daily regimen for 5 days to achieve a cure in the mouse model [2], indicating that compound 10 achieves comparable efficacy at half the dose under the study conditions, suggesting potentially favorable pharmacokinetics.

Oral Bioavailability In Vivo Efficacy Mouse Model

Antitrypanosomal Agent 19: Validated Research Applications Stemming from Quantitative Differentiation Evidence


In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) and Efficacy Studies in Murine HAT Models

The demonstrated oral bioavailability and in vivo efficacy of antitrypanosomal agent 19 at 50 mg/kg (bid, 5 days) in the T. b. rhodesiense acute mouse model [1] directly qualifies this compound for use in advanced PK/PD studies, dose-ranging experiments, and combination therapy investigations in rodent HAT models. This application scenario is not supported by close analogs such as compound 1, which lack oral bioavailability and in vivo activity, or by compounds with insufficient metabolic stability (e.g., compounds 2, 3, 4, 6, 11).

Broad-Spectrum In Vitro Screening Against Drug-Resistant T. brucei Isolates

With validated EC₅₀ values of 0.54 μM (T. b. brucei), 0.14 μM (T. b. rhodesiense), and 0.13 μM (T. b. gambiense) [1], antitrypanosomal agent 19 serves as a reliable positive control or benchmark compound in phenotypic screening campaigns designed to identify novel agents active against both West and East African HAT subspecies. Its balanced potency profile, superior to fexinidazole's 0.7–3.3 μM range [2], ensures that it remains effective across strain panels that may include parasites with reduced susceptibility to current first-line therapies.

Selectivity and Cytotoxicity Profiling in Mammalian Cell-Based Assays

The high selectivity indices (>138 to >576 across subspecies) and HepG2 CC₅₀ >75 μM [1] make antitrypanosomal agent 19 an ideal comparator for assessing the therapeutic windows of novel antitrypanosomal candidates. In studies where host cell toxicity is a primary concern—such as those involving primary human hepatocytes, neuronal cell lines, or stem cell-derived models—compound 10 provides a benchmark for acceptable selectivity that newer compounds must meet or exceed.

Target Engagement and Mechanism-of-Action Studies Involving TCatL

Antitrypanosomal agent 19 demonstrates measurable inhibition of trypanosomal cathepsin-L (TCatL) at 43.87±0.15% [1], providing a tractable starting point for target engagement studies. While not a purely optimized TCatL inhibitor, this level of activity allows researchers to use compound 10 as a chemical probe to interrogate the role of cysteine proteases in T. brucei biology, particularly in the context of compounds engineered to balance protease inhibition with favorable ADME properties.

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